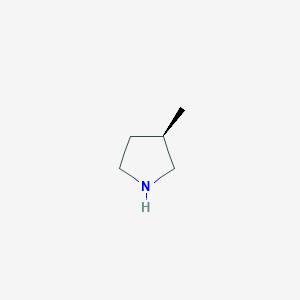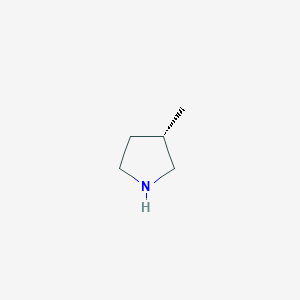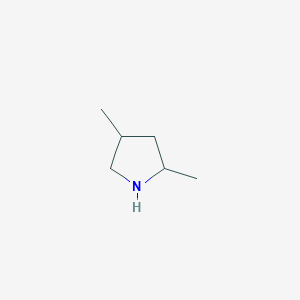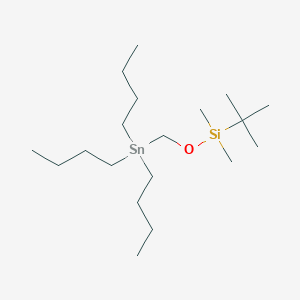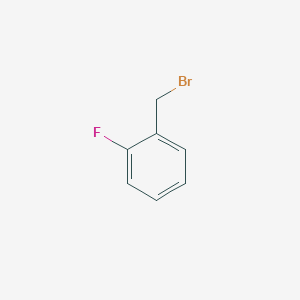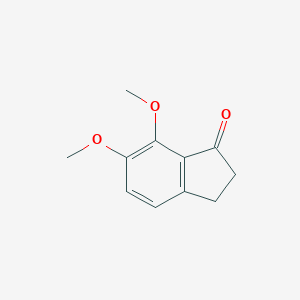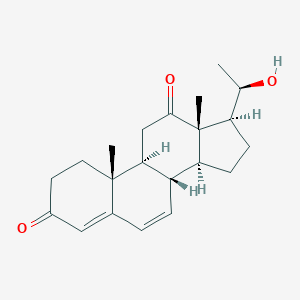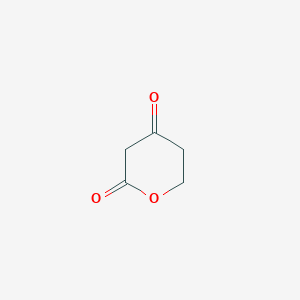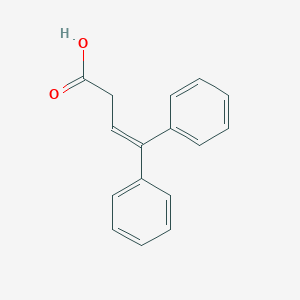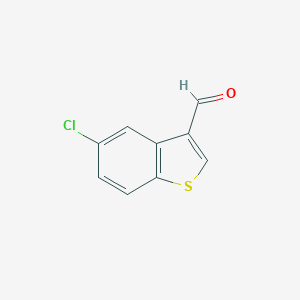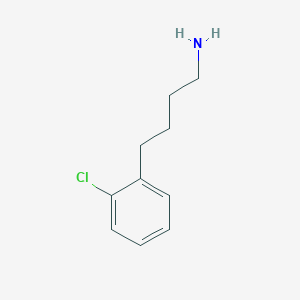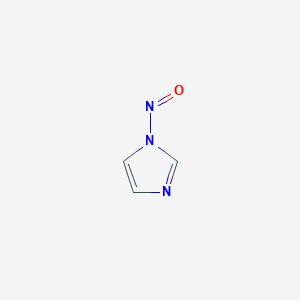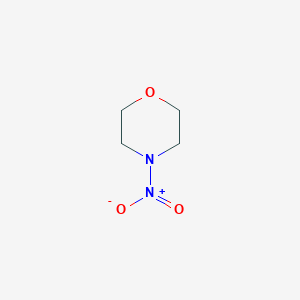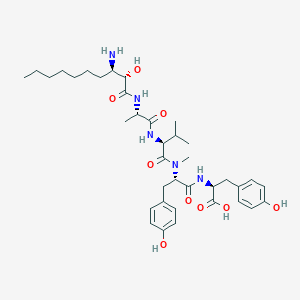
Microginin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Microginin is a cyclic peptide that has been isolated from the marine cyanobacterium Microcystis aeruginosa. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties. Due to its unique structure and potent bioactivity, microginin has attracted significant attention from researchers in the fields of natural products chemistry and drug discovery.
Mécanisme D'action
The mechanism of action of microginin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of protein synthesis. Microginin has been shown to be effective against a wide range of bacteria and fungi, including drug-resistant strains. It has also been shown to have antitumor activity against several cancer cell lines.
Effets Biochimiques Et Physiologiques
Microginin has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and fungal growth, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using microginin in lab experiments include its potent bioactivity, its ability to inhibit drug-resistant bacteria and fungi, and its potential as a lead compound for the development of new drugs. However, there are also limitations to using microginin in lab experiments, including the difficulty of synthesizing the peptide and the potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for research on microginin. One area of interest is the development of new synthetic methods for producing the peptide, which could make it more accessible for drug development. Another area of interest is the investigation of the potential of microginin as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of microginin and its potential applications in drug discovery.
Méthodes De Synthèse
The synthesis of microginin is a complex process that involves several steps. The first step is the isolation of the cyanobacterium Microcystis aeruginosa from the marine environment. The next step is the extraction of the microginin peptide from the cyanobacterium using solvent extraction techniques. Once the peptide has been isolated, it can be purified using chromatography techniques such as high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Microginin has been the subject of extensive scientific research due to its potent bioactivity and unique structure. Researchers have investigated its potential as a lead compound for the development of new drugs to treat a range of diseases, including cancer and infectious diseases. Microginin has also been studied for its potential as a tool for studying cellular processes and as a potential therapeutic agent for neurodegenerative diseases.
Propriétés
Numéro CAS |
148207-43-6 |
|---|---|
Nom du produit |
Microginin |
Formule moléculaire |
C37H55N5O9 |
Poids moléculaire |
713.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C37H55N5O9/c1-6-7-8-9-10-11-28(38)32(45)35(48)39-23(4)33(46)41-31(22(2)3)36(49)42(5)30(21-25-14-18-27(44)19-15-25)34(47)40-29(37(50)51)20-24-12-16-26(43)17-13-24/h12-19,22-23,28-32,43-45H,6-11,20-21,38H2,1-5H3,(H,39,48)(H,40,47)(H,41,46)(H,50,51)/t23-,28+,29-,30-,31-,32-/m0/s1 |
Clé InChI |
KPCUJSJUCHBAJR-LMLZXVFXSA-N |
SMILES isomérique |
CCCCCCC[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
SMILES canonique |
CCCCCCCC(C(C(=O)NC(C)C(=O)NC(C(C)C)C(=O)N(C)C(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)O)N |
Séquence |
AVYY |
Synonymes |
N-[(2S,3R)-3-amino-2-hydroxy-1-oxodecyl]-L-alanyl-L-valyl-N-methyl-L-tyrosyl-L-tyrosine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(Furan-2-ylmethyl)carbamoyl]amino}acetic acid](/img/structure/B110805.png)
